DMP 777

概述

科学研究应用

Histological Changes Induced by DMP-777

Studies have shown that DMP-777 treatment leads to distinct histological alterations in gastric tissues. The following table summarizes key findings from various studies regarding these changes:

Case Study 1: Induction of SPEM in Wild-Type Mice

In a controlled experiment, wild-type mice were administered DMP-777 at a dosage of 350 mg/kg/day for 14 days. The results indicated:

- Epithelial Damage : Significant necrosis of parietal cells was noted via transmission electron microscopy.

- Cellular Proliferation : A marked increase in proliferating cells was observed within the isthmus region of gastric glands .

Case Study 2: Gastrin-Deficient Mice Response

Gastrin-deficient mice exhibited a rapid induction of SPEM after just one dose of DMP-777. This study revealed:

- Immediate Metaplastic Changes : The transformation occurred without prior inflammation, suggesting that gastrin levels play a critical role in mediating the response to DMP-777 .

- Gene Expression Alterations : Microarray analysis indicated up-regulation of genes associated with cell cycle transition and secreted factors relevant to gastric pre-neoplasia .

作用机制

DMP-777通过选择性抑制人白细胞弹性蛋白酶(HLE)发挥作用。这种酶在弹性蛋白和其他细胞外基质蛋白的降解中起着至关重要的作用。 通过抑制HLE,DMP-777有助于减少与过度弹性蛋白酶活性相关的组织损伤和炎症 .

生化分析

Biochemical Properties

DMP 777 plays a significant role in biochemical reactions by inhibiting the activity of polymorphonuclear leukocyte elastase (PMN elastase), an enzyme involved in the degradation of extracellular matrix proteins . This inhibition is crucial in preventing tissue damage during inflammatory responses. This compound interacts with PMN elastase by binding to its active site, thereby blocking its enzymatic activity . Additionally, this compound has been shown to interact with other biomolecules, such as histamine and forskolin, affecting their ability to stimulate aminopyrine accumulation in rabbit parietal cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In gastric cells, this compound induces oxyntic atrophy, characterized by the loss of parietal cells and the expansion of foveolar cells . This compound also influences cell signaling pathways, leading to increased serum gastrin levels and severe hypochlorhydria . Furthermore, this compound affects gene expression by promoting the emergence of bromodeoxyuridine-labeled cells and cells positive for periodic acid–Schiff in the basal region of fundic glands .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PMN elastase . By binding to the active site of PMN elastase, this compound prevents the enzyme from degrading extracellular matrix proteins, thereby reducing tissue damage during inflammation . Additionally, this compound acts as a protonophore with specificity for parietal cell acid-secretory membranes, leading to the loss of parietal cells and the subsequent expansion of foveolar cells . This compound also affects the activity of H/K-ATPase in isolated tubulovesicles, further contributing to its cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound causes a rapid increase in serum gastrin levels and severe hypochlorhydria . With extended dosing over 3-6 months, this compound sustains foveolar hyperplasia and oxyntic atrophy while decreasing the populations of chief cells, enterochromaffin-like cells, and somatostatin cells . Importantly, the withdrawal of this compound after prolonged dosing leads to the complete restitution of normal mucosal lineages within 3 months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound (200 mg/kg/day) administered to CD-1 rats by oral gavage result in rapid loss of parietal cells from the gastric mucosa and an increase in serum gastrin levels . At these high doses, this compound also inhibits aminopyrine accumulation into rabbit parietal cells stimulated with either histamine or forskolin . No histological evidence of neoplastic transformation is observed with dosing up to 6 months .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with PMN elastase and other enzymes . The compound’s inhibition of PMN elastase prevents the degradation of extracellular matrix proteins, thereby reducing tissue damage during inflammation . Additionally, this compound affects metabolic flux by influencing the activity of H/K-ATPase in isolated tubulovesicles .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . The compound’s selective inhibition of PMN elastase allows it to accumulate in areas of inflammation, where it exerts its therapeutic effects . Additionally, this compound’s protonophore activity targets parietal cell acid-secretory membranes, leading to its localization in the gastric mucosa .

Subcellular Localization

The subcellular localization of this compound is primarily within the parietal cell acid-secretory membranes . This localization is facilitated by the compound’s protonophore activity, which allows it to specifically target these membranes . Additionally, this compound’s interaction with H/K-ATPase in isolated tubulovesicles further contributes to its subcellular localization and activity .

准备方法

合成路线和反应条件

DMP-777的合成涉及多个步骤,从胡椒醛与D-苯基甘氨醇缩合形成亚胺开始。 该亚胺然后进行烯丙基氯化镁的对映选择性加成,生成中间体胺 .

工业生产方法

DMP-777的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 这包括控制温度、压力以及使用催化剂来促进反应 .

化学反应分析

反应类型

DMP-777经历各种化学反应,包括:

氧化: 使用如Dess-Martin氧化剂等氧化剂将伯醇转化为醛,将仲醇转化为酮.

还原: 在受控条件下还原特定官能团。

取代: 亲核取代反应引入或替换官能团。

常用试剂和条件

氧化剂: Dess-Martin氧化剂用于氧化反应.

还原剂: 常见的还原剂如氢化铝锂。

溶剂: 二氯甲烷或氯仿用于氧化反应.

形成的主要产物

从这些反应中形成的主要产物取决于所涉及的特定官能团。 例如,醇的氧化会导致醛或酮,而取代反应可以引入各种官能团 .

相似化合物的比较

类似化合物

L635: 另一种弹性蛋白酶抑制剂,可诱导壁细胞丢失和免疫反应.

他莫昔芬: 以其诱导壁细胞丢失的能力而闻名,类似于DMP-777.

DMP-777的独特性

DMP-777独特之处在于它同时具有弹性蛋白酶抑制剂和壁细胞质子载体的双重作用。 这种双重功能使其能够调节酶活性以及细胞过程,使其成为治疗应用中的一种有价值的化合物 .

生物活性

DMP-777 is a compound primarily studied for its effects on gastric physiology, particularly in the context of parietal cell function and gastric metaplasia. This article synthesizes findings from various studies to elucidate the biological activity of DMP-777, focusing on its mechanisms, effects on gastric mucosa, and implications for gastric health.

DMP-777 functions as a parietal cell protonophore , selectively inducing parietal cell loss without directly inhibiting proton pump activity. This mechanism leads to alterations in gastric mucosal architecture and cellular differentiation. Studies indicate that DMP-777 dissipates the proton gradient across the parietal cell membrane, resulting in cell necrosis through backwash of luminal acid into actively secreting cells .

Induction of Spasmolytic Polypeptide-Expressing Metaplasia (SPEM)

The administration of DMP-777 has been shown to induce spasmolytic polypeptide-expressing metaplasia (SPEM) in various animal models. The emergence of SPEM is characterized by the transdifferentiation of chief cells into mucus-secreting cells expressing TFF2 (trefoil factor 2) and intrinsic factor. This process was observed in gastrin-deficient mice after a single dose of DMP-777, highlighting the compound's potent effect on gastric cell lineage changes .

Key Findings from Research Studies

- Cellular Changes : In mice treated with DMP-777, there was a significant increase in Dclk1-expressing cells within the fundic glands, indicating a dynamic expansion of these tuft cells as a response to parietal cell loss .

- Inflammatory Response : Unlike other treatments that provoke inflammation, DMP-777 treatment resulted in minimal inflammatory markers, suggesting that SPEM developed independently of significant immune activation .

- Gastrin Levels : Treatment with DMP-777 led to rapid increases in serum gastrin levels, which are known to be associated with gastric mucosal changes and metaplastic transformations .

Data Tables

The following table summarizes key research findings related to the biological activity of DMP-777:

Case Studies

Several case studies have demonstrated the effects of DMP-777 on gastric health:

- Case Study 1 : In a controlled experiment involving gastrin-deficient mice, a single oral dose of DMP-777 resulted in immediate SPEM induction, showcasing its rapid action and potential implications for understanding gastric metaplasia development.

- Case Study 2 : A study involving wild-type mice treated with DMP-777 for seven days revealed significant alterations in the expression of mucosal markers associated with metaplasia, reinforcing the compound's role in mediating gastric cellular transformations.

属性

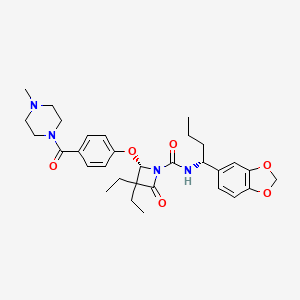

IUPAC Name |

(2S)-N-[(1R)-1-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2-[4-(4-methylpiperazine-1-carbonyl)phenoxy]-4-oxoazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O6/c1-5-8-24(22-11-14-25-26(19-22)40-20-39-25)32-30(38)35-28(37)31(6-2,7-3)29(35)41-23-12-9-21(10-13-23)27(36)34-17-15-33(4)16-18-34/h9-14,19,24,29H,5-8,15-18,20H2,1-4H3,(H,32,38)/t24-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDCIRYNTCVTMF-GIGWZHCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)OCO2)NC(=O)N3C(C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC2=C(C=C1)OCO2)NC(=O)N3[C@H](C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166251 | |

| Record name | DMP 777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157341-41-8 | |

| Record name | DMP 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157341418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMP 777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0469283P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DMP-777?

A: DMP-777 acts as a selective protonophore, specifically targeting parietal cells in the gastric mucosa. It disrupts parietal cell function by acting on the secretory membrane, leading to their loss (oxyntic atrophy). [, , , , , ]

Q2: What are the downstream effects of DMP-777-induced parietal cell loss?

A2: The loss of parietal cells induced by DMP-777 triggers a cascade of changes in the gastric mucosa. These include:

- Foveolar Hyperplasia: An increase in the number of surface cells lining the stomach. []

- Spasmolytic Polypeptide-Expressing Metaplasia (SPEM): The emergence of a distinct metaplastic lineage characterized by the expression of spasmolytic polypeptide (also known as Trefoil Factor Family 2). [, , , , , , , ]

Q3: Does DMP-777 directly induce SPEM?

A: Research suggests that DMP-777 does not directly induce SPEM. Rather, the loss of parietal cells appears to create a permissive environment for SPEM development, likely through the alteration of mucosal signaling pathways. [, , ]

Q4: What is the cellular origin of SPEM?

A: Studies utilizing lineage tracing techniques in mice have provided evidence that SPEM arises, at least in part, from the transdifferentiation of mature chief cells, rather than from a dedicated stem cell population. [, , , ]

Q5: Does inflammation play a role in the development of SPEM?

A: While SPEM can develop in the absence of overt inflammation, studies indicate that inflammation can accelerate and modulate the process. For instance, L635, which induces both parietal cell loss and inflammation, leads to more rapid SPEM development compared to DMP-777. [, , ]

Q6: What is the significance of different SPEM phenotypes?

A: SPEM lineages induced by different methods can exhibit phenotypic variations. Notably, inflammation appears to drive the expression of markers such as cystic fibrosis transmembrane conductance regulator (CFTR), potentially indicating progression towards a more intestinalized phenotype. []

Q7: How do epidermal growth factor receptor (EGFR) ligands influence metaplasia development?

A: EGFR ligands, secreted by parietal cells, play a role in regulating gastric mucosal differentiation. Mice deficient in amphiregulin (AR), an EGFR ligand, displayed accelerated and more pronounced SPEM development after DMP-777 treatment, suggesting that AR might have a protective role against SPEM. []

Q8: What is the role of hepatocyte growth factor (HGF) in DMP-777-induced mucosal changes?

A: HGF, through its activator (HGFA), appears to be involved in the proliferative response following parietal cell loss. HGFA-deficient mice showed reduced foveolar hyperplasia and delayed recovery from SPEM, but no difference in the initial emergence of SPEM, suggesting that HGF/HGFA signaling is important for mucosal repair but not directly for SPEM induction. []

Q9: What are the advantages of using DMP-777 in research?

A9: DMP-777 provides a valuable tool for inducing rapid and reversible oxyntic atrophy in animal models. This allows researchers to:

- Study the early events in metaplasia development. [, , ]

- Investigate the cellular and molecular mechanisms underlying SPEM formation. [, ]

- Explore the role of specific genes and signaling pathways in the gastric mucosal response to injury. [, ]

Q10: What are the limitations of using DMP-777?

A10: Some limitations of DMP-777 include:

- Species differences: Responses to DMP-777 may vary between species, and findings in animal models may not fully translate to humans. []

- Lack of inflammation: DMP-777 primarily induces parietal cell loss without significant inflammation, which may not fully recapitulate the complex inflammatory milieu present in human gastric diseases. [, , ]

Q11: What is the clinical relevance of DMP-777 research?

A11: While DMP-777 itself is not used clinically, the findings from DMP-777 research have significant implications for understanding:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。